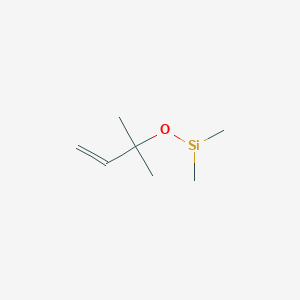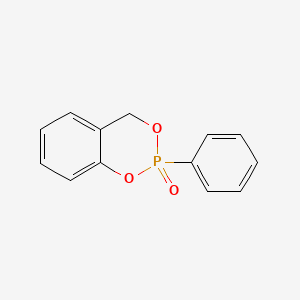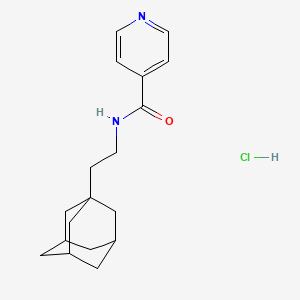![molecular formula C12H16N4O2S B14173944 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a scaffold for the development of various therapeutic agents, particularly those targeting enzymes and receptors involved in inflammatory and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methylsulfonyl and piperazinyl groups are then introduced via substitution reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Catalysts and optimized reaction conditions are used to facilitate the efficient formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring are also employed to enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of various cytokines involved in immune responses . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the immune response .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A similar scaffold used in the development of enzyme inhibitors.
Indazoles: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl and piperazinyl groups enhances its solubility and binding affinity to target proteins, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C12H16N4O2S |
|---|---|
Peso molecular |
280.35 g/mol |
Nombre IUPAC |
1-methylsulfonyl-4-piperazin-1-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H16N4O2S/c1-19(17,18)16-7-3-10-11(2-4-14-12(10)16)15-8-5-13-6-9-15/h2-4,7,13H,5-6,8-9H2,1H3 |
Clave InChI |
DDFYYZQRYLWKLX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C=CC2=C(C=CN=C21)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)

![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)


![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)


![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)

